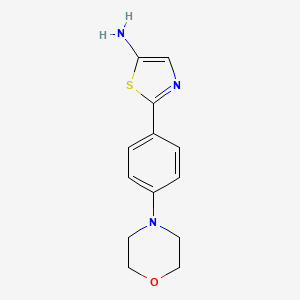![molecular formula C11H12N2O3S B8613893 [1-(4-methylphenyl)sulfonylimidazol-2-yl]methanol](/img/structure/B8613893.png)
[1-(4-methylphenyl)sulfonylimidazol-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-methylphenyl)sulfonylimidazol-2-yl]methanol is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of a hydroxymethyl group and a p-tolylsulfonyl group in this compound makes it unique and potentially useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-methylphenyl)sulfonylimidazol-2-yl]methanol typically involves the reaction of imidazole with p-toluenesulfonyl chloride in the presence of a base, followed by the introduction of a hydroxymethyl group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or sodium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
[1-(4-methylphenyl)sulfonylimidazol-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The p-tolylsulfonyl group can be reduced to a p-tolyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various nucleophiles, such as amines or thiols, can be used in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(Carboxymethyl)-1-(p-tolylsulfonyl)imidazole.
Reduction: Formation of 2-(Hydroxymethyl)-1-(p-tolyl)imidazole.
Substitution: Formation of derivatives with different functional groups replacing the hydroxymethyl group.
Aplicaciones Científicas De Investigación
[1-(4-methylphenyl)sulfonylimidazol-2-yl]methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of [1-(4-methylphenyl)sulfonylimidazol-2-yl]methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the p-tolylsulfonyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
1-(p-Tolylsulfonyl)imidazole: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
2-(Hydroxymethyl)imidazole: Lacks the p-tolylsulfonyl group, which may reduce its potential interactions with hydrophobic regions.
1-(p-Tolylsulfonyl)-2-methylimidazole: Contains a methyl group instead of a hydroxymethyl group, affecting its reactivity and interactions.
Uniqueness
[1-(4-methylphenyl)sulfonylimidazol-2-yl]methanol is unique due to the presence of both the hydroxymethyl and p-tolylsulfonyl groups. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C11H12N2O3S |
|---|---|
Peso molecular |
252.29 g/mol |
Nombre IUPAC |
[1-(4-methylphenyl)sulfonylimidazol-2-yl]methanol |
InChI |
InChI=1S/C11H12N2O3S/c1-9-2-4-10(5-3-9)17(15,16)13-7-6-12-11(13)8-14/h2-7,14H,8H2,1H3 |
Clave InChI |
DPOQOOQTYRAKHT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Propanenitrile, 3-[[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B8613837.png)









